molecular formula C22H19F2N3O3 B11227358 N-(2,5-difluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2,5-difluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11227358
M. Wt: 411.4 g/mol
InChI Key: NCEZNPWPXPXTOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-DIFLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-DIFLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction or a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid.

    Introduction of the Pyrrolidine Moiety: This step might involve the reaction of the quinoline intermediate with a pyrrolidine derivative under basic conditions.

    Acylation: The final step could involve the acylation of the intermediate with 2,5-difluorobenzoyl chloride to introduce the difluorophenyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The difluorophenyl group may undergo electrophilic or nucleophilic substitution reactions, depending on the conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, it might be studied for its interactions with various biological targets, such as enzymes or receptors.

Medicine

Potential therapeutic applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity profile.

Industry

In industry, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2,5-DIFLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological targets. It might interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline, which have diverse biological activities.

Uniqueness

The uniqueness of N-(2,5-DIFLUOROPHENYL)-2-[2-OXO-4-(PYRROLIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which might confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H19F2N3O3

Molecular Weight

411.4 g/mol

IUPAC Name

N-(2,5-difluorophenyl)-2-[2-oxo-4-(pyrrolidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C22H19F2N3O3/c23-14-7-8-17(24)18(11-14)25-20(28)13-27-19-6-2-1-5-15(19)16(12-21(27)29)22(30)26-9-3-4-10-26/h1-2,5-8,11-12H,3-4,9-10,13H2,(H,25,28)

InChI Key

NCEZNPWPXPXTOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=CC(=C4)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.